![molecular formula C29H50Br2O3 B12605298 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL CAS No. 880551-71-3](/img/structure/B12605298.png)
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL is a synthetic organic compound characterized by the presence of bromine atoms and a long alkyl chain. This compound is known for its unique chemical structure, which combines phenolic and ether functionalities, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL typically involves multiple steps:
Bromination: The starting material, 4-(dodecyloxy)phenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions of the phenol ring.
Etherification: The brominated phenol is then reacted with 11-bromoundecanol in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-one.
Reduction: Formation of 11-[2,5-Dihydro-4-(dodecyloxy)phenoxy]undecan-1-OL.
Substitution: Formation of 11-[2,5-Diamino-4-(dodecyloxy)phenoxy]undecan-1-OL.
Aplicaciones Científicas De Investigación
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may modulate oxidative stress pathways, inflammatory responses, or cell proliferation mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromo-4-(decyloxy)phenol: Similar structure but with a shorter alkyl chain.
2,5-Dibromo-4-(octyloxy)phenol: Another similar compound with an even shorter alkyl chain.
Uniqueness
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems, making it a unique compound for various applications.
Propiedades
Número CAS |
880551-71-3 |
|---|---|
Fórmula molecular |
C29H50Br2O3 |
Peso molecular |
606.5 g/mol |
Nombre IUPAC |
11-(2,5-dibromo-4-dodecoxyphenoxy)undecan-1-ol |
InChI |
InChI=1S/C29H50Br2O3/c1-2-3-4-5-6-7-10-13-16-19-22-33-28-24-27(31)29(25-26(28)30)34-23-20-17-14-11-8-9-12-15-18-21-32/h24-25,32H,2-23H2,1H3 |
Clave InChI |
HQCSXYXJEPXMOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-[bis[(isopropyl)amino]methylene]-](/img/structure/B12605223.png)
![3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12605227.png)
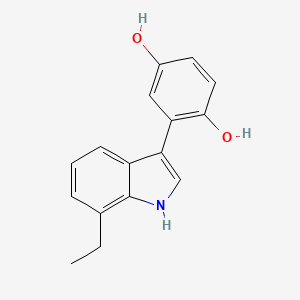
![(5S,6R,7S)-9,9-Diethyl-7-[(2S)-hexa-3,5-dien-2-yl]-5-[(2R)-1-iodopropan-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B12605251.png)

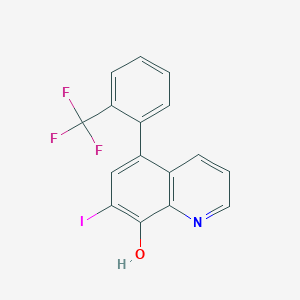
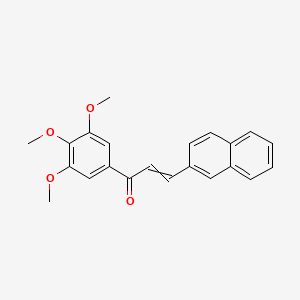
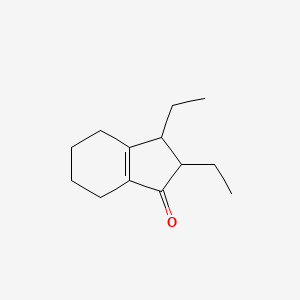


![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)
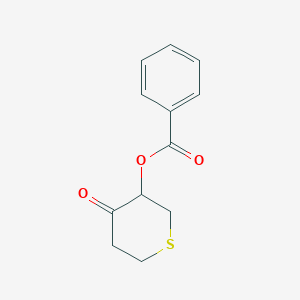
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)

